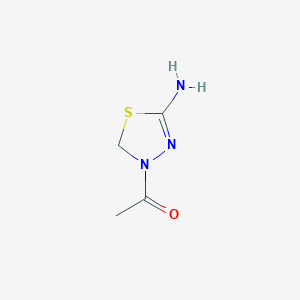

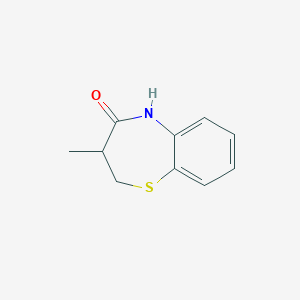

3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

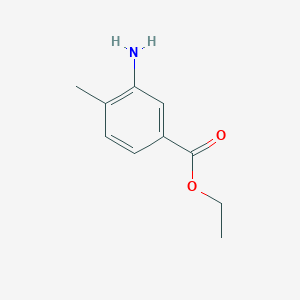

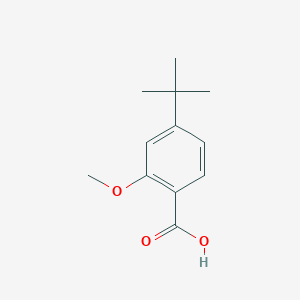

3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one, also known as 3MTB, is a heterocyclic compound which is used as a building block in the synthesis of certain pharmaceuticals. It is a versatile and useful compound that has been used in a variety of scientific research applications and laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

This compound has been explored for its potential in anticancer therapy. Derivatives of tetrahydro-1,5-benzothiazepin-4-one have shown moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The introduction of sulfonyl groups to the structure has been found to increase antiproliferative activity, suggesting a promising avenue for the development of new anticancer agents .

Cardiovascular Medications

In medicinal chemistry, tetrahydrobenzazepines, which are structurally related to 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one, are found in several cardiovascular drugs. These include evacetrapib, benazepril, and tolvaptan, indicating the potential of this compound in the treatment of cardiovascular diseases .

Nicotinic Receptor Agonists

Research has indicated that certain tetrahydro-1,5-benzazepine derivatives exhibit activity as agonists at nicotinic acetylcholine receptors. This activity is significant in the context of developing treatments for conditions like nicotine addiction .

Muscarinic Receptor Antagonism

Compounds structurally similar to 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one have been screened for their ability to act as muscarinic receptor antagonists. This is particularly relevant in the study of treatments for disorders of the digestive system and urinary tract .

Molecular Docking and Dynamics

The compound’s derivatives have been used in molecular docking studies to understand their binding orientations in the active sites of target proteins. This is crucial for drug design, as it helps in predicting the interaction and affinity of drugs towards specific biological targets .

Electrophilic Aromatic Substitution

In biochemistry, the functionalization of the benzothiazepinone core through electrophilic aromatic substitution has been studied. This process is key to synthesizing highly substituted derivatives with potential biological activities .

HIV-1 Replication Inhibition

Derivatives of 1,5-benzothiazepinones have been investigated for their properties as inhibitors of HIV-1 replication. This suggests that modifications to the core structure of 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one could yield potent antiviral agents .

Tubulin Polymerization Inhibition

In cancer research, certain derivatives have been found to exert strong inhibition of tubulin polymerization, a process crucial for cell division. By binding to the colchicine site of tubulin, these compounds can inhibit cancer cell growth, presenting a potential therapeutic mechanism .

Eigenschaften

IUPAC Name |

3-methyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-7-6-13-9-5-3-2-4-8(9)11-10(7)12/h2-5,7H,6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVZWOGDKSYYIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSC2=CC=CC=C2NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504929 |

Source

|

| Record name | 3-Methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one | |

CAS RN |

6516-91-2 |

Source

|

| Record name | 3-Methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.